Arg-arg-lys-ala-ser-gly-pro
Vue d'ensemble
Description
The peptide “Arg-arg-lys-ala-ser-gly-pro” is a sequence of seven amino acids. The sequence includes two arginine (Arg) residues at the beginning, followed by lysine (Lys), alanine (Ala), serine (Ser), glycine (Gly), and proline (Pro) .
Synthesis Analysis
Peptides are synthesized through a process where the amino group of one amino acid reacts with the carboxyl group of another, releasing a molecule of water and forming an amide linkage, also known as a peptide bond . This process can continue until thousands of units have joined, resulting in large proteins .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids. Each amino acid has unique properties that influence the overall structure of the peptide . The peptide “Arg-arg-lys-ala-ser-gly-pro” would have a specific structure based on the properties of its constituent amino acids.Chemical Reactions Analysis
Peptides can undergo various chemical reactions, many of which are influenced by the properties of the constituent amino acids. For example, the reaction between the amino group on one amino acid molecule and the carboxyl group on another forms an amide linkage, known as a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. For example, the peptide’s solubility, stability, and reactivity can be influenced by the presence of different functional groups in the amino acids .Applications De Recherche Scientifique
Fibronectin Interaction and Cell Migration
The amino acid sequence, including Arg-Arg-Lys-Ala-Ser-Gly-Pro, has been observed in studies related to fibronectin and its cellular interactions. For instance, a study by Katow, Yazawa, & Sofuku (1990) investigated synthetic peptides with sequences similar to Arg-Arg-Lys-Ala-Ser-Gly-Pro. These peptides were found to influence the binding of fibronectin to cell surfaces and inhibit cell migration, both in vitro and in vivo. This suggests a role for such sequences in modulating cellular adhesion and migration processes.
Protein Kinase C Phosphorylation
Another study by O'Brian, Lawrence, Kaiser, & Weinstein (1984) demonstrated that a peptide including the sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro can act as a substrate for phosphorylation by protein kinase C. This indicates the potential involvement of such sequences in intracellular signaling pathways, particularly those regulated by phosphorylation.
Influence on Receptor Binding Specificity
Research by Pierschbacher & Ruoslahti (1987) explored how variations in amino acid sequences, akin to Arg-Arg-Lys-Ala-Ser-Gly-Pro, influence the specificity of cell adhesion receptors. Peptides containing these sequences demonstrated differential abilities to inhibit cell attachment, indicating their role in guiding receptor recognition and interaction.
Applications in Various Biological Processes
The sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro, and its variations, appears in numerous peptides and proteins involved in diverse biological processes. Studies have shown its presence in angiogenesis factors, growth hormone-releasing factors, and allergenic peptides, signifying its widespread biological importance. For example, Strydom et al. (1985) identified it in the structure of angiogenin, a factor involved in tumor angiogenesis.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAEJXIMBXKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625791 | |
Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-arg-lys-ala-ser-gly-pro | |
CAS RN |
65189-70-0 | |
Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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